molecular formula C27H53IO14 B12422707 Iodo-PEG12-acid

Iodo-PEG12-acid

Cat. No.: B12422707
M. Wt: 728.6 g/mol
InChI Key: HVQAOUKMDSUZIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iodo-PEG12-acid: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound plays a crucial role in joining two essential ligands, facilitating the selective degradation of target proteins by leveraging the ubiquitin-proteasome system within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Iodo-PEG12-acid typically involves the iodination of polyethylene glycol (PEG) chainsThe reaction conditions often include the use of iodinating agents such as iodine monochloride or N-iodosuccinimide, in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound involves large-scale iodination processes, ensuring high purity and yield. The process is optimized to minimize by-products and maximize the incorporation of iodine atoms into the PEG chains. The final product is purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Iodo-PEG12-acid primarily undergoes substitution reactions due to the presence of the iodine atom. These reactions include nucleophilic substitution, where the iodine atom is replaced by other nucleophiles such as amines or thiols .

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as dimethylformamide or acetonitrile.

    Oxidation: Reagents like hydrogen peroxide or sodium hypochlorite in aqueous or organic solvents.

Major Products: The major products formed from these reactions include azido-PEG12-acid and thiol-PEG12-acid, which are further used in the synthesis of various bioactive molecules .

Scientific Research Applications

Iodo-PEG12-acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins.

    Biology: Employed in the study of protein-protein interactions and the development of targeted therapies.

    Medicine: Utilized in the design of novel therapeutic agents for the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: Applied in the production of advanced materials and drug delivery systems.

Mechanism of Action

Iodo-PEG12-acid functions as a linker in PROTACs, which are designed to degrade specific target proteins. The mechanism involves the binding of one ligand to the target protein and the other ligand to an E3 ubiquitin ligase. This brings the target protein in close proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .

Comparison with Similar Compounds

  • Iodo-PEG4-acid
  • Iodo-PEG8-acid
  • Iodo-PEG16-acid

Comparison: Iodo-PEG12-acid is unique due to its specific chain length, which provides an optimal balance between flexibility and stability in PROTAC synthesis. Compared to shorter or longer PEG linkers, this compound offers improved solubility and better pharmacokinetic properties, making it a preferred choice in many applications .

Properties

Molecular Formula

C27H53IO14

Molecular Weight

728.6 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C27H53IO14/c28-2-4-32-6-8-34-10-12-36-14-16-38-18-20-40-22-24-42-26-25-41-23-21-39-19-17-37-15-13-35-11-9-33-7-5-31-3-1-27(29)30/h1-26H2,(H,29,30)

InChI Key

HVQAOUKMDSUZIX-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCI)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.